molecular formula C18H20O2 B12607476 1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one CAS No. 643062-84-4

1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one

Cat. No.: B12607476
CAS No.: 643062-84-4
M. Wt: 268.3 g/mol
InChI Key: DXHWTHIVZDKCMX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a propyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxyacetophenone is reacted with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylethan-1-one: Lacks the propyl group, which may affect its reactivity and applications.

    1-(4-Methoxyphenyl)-2-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a propyl group, leading to different chemical and biological properties.

Properties

CAS No.

643062-84-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-propylphenyl)ethanone

InChI

InChI=1S/C18H20O2/c1-3-4-14-5-7-15(8-6-14)13-18(19)16-9-11-17(20-2)12-10-16/h5-12H,3-4,13H2,1-2H3

InChI Key

DXHWTHIVZDKCMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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